molecular formula C6H11BrZn B1587865 Cyclohexylzinc bromide CAS No. 7565-57-3

Cyclohexylzinc bromide

Cat. No. B1587865
CAS RN: 7565-57-3
M. Wt: 228.4 g/mol
InChI Key: PVURAUIMVICLOH-UHFFFAOYSA-M
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Description

Cyclohexylzinc bromide is an organozinc reagent . It is generally used in Negishi coupling . Examples include the cross-coupling of alkylzinc halides with aryl/heteroaryl halides using Pd-PEPPSI-IPent and nickel-catalyzed synthesis of 4-substituted coumarins .


Synthesis Analysis

Cyclohexylzinc bromide is commercially available and can be purchased from various chemical suppliers . The exact synthesis process is proprietary information of the manufacturers and not publicly available.


Molecular Structure Analysis

The linear formula for Cyclohexylzinc bromide is C6H11ZnBr . The molecular weight is 228.45 . The SMILES string representation is Br[Zn]C1CCCCC1 .


Chemical Reactions Analysis

Cyclohexylzinc bromide is used in Negishi coupling . This involves the cross-coupling of alkylzinc halides with aryl/heteroaryl halides . It can also react with the SO2 surrogate, 1,4-diazabicyclo[2.2.2]octane bis (sulfur dioxide) adduct (DABSO) to afford zinc sulfinate salts which can be alkylated to synthesize various useful sulfones .


Physical And Chemical Properties Analysis

Cyclohexylzinc bromide is a liquid at room temperature . It has a density of 0.963 g/mL at 25 °C . It is stored at a temperature of 2-8°C .

Scientific Research Applications

Palladium-catalyzed Cross-coupling Reactions

Cyclohexylzinc bromide is utilized in palladium-catalyzed Negishi cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules. The process facilitates the coupling of beta-hydrogen-containing primary alkyl halides with alkyl-, alkenyl-, and arylzinc halides. This method is compatible with a range of functional groups, including esters, amides, imides, nitriles, and heterocycles, showcasing the reagent's versatility in organic synthesis (Zhou & Fu, 2003).

Copolymerization of CO2 and Cyclohexene Oxide

Research has demonstrated the application of zinc catalysts, including cyclohexylzinc bromide derivatives, in the copolymerization of carbon dioxide (CO2) and cyclohexene oxide. This process results in the formation of poly(cyclohexene carbonate), highlighting a sustainable approach to polymer synthesis that incorporates CO2, a greenhouse gas. The efficiency of these catalysts is affected by the electronic nature of the ligands, with some catalysts showing high turnover numbers and frequencies under low pressure of CO2 (Kember, White, & Williams, 2009).

Mechanistic Insights into Polymerization Reactions

Further studies have explored the mechanism of cyclohexene oxide and carbon dioxide copolymerization using a dizinc catalyst. Through experimental and computational analyses, researchers have gained deeper insights into the catalyst structure, the reaction pathway, and the thermodynamics of the copolymerization process. This research underscores the role of cyclohexylzinc compounds in elucidating reaction mechanisms and optimizing catalytic processes (Buchard et al., 2012).

Synthesis of Ketones from Biomass-derived Feedstock

Cyclohexylzinc bromide is instrumental in the synthesis of cyclohexanone and its derivatives from biomass-derived aromatic ethers. This represents an eco-friendly approach to obtaining valuable chemicals from renewable resources. The process involves hydrogenation and hydrolysis steps, with the presence of bromide salts enhancing the reaction efficiency. This method opens new avenues for producing ketones, crucial intermediates in various chemical industries, from sustainable sources (Meng et al., 2017).

Safety And Hazards

Cyclohexylzinc bromide is considered hazardous . It is highly flammable and harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation and drowsiness or dizziness . It is also suspected of causing cancer . Safety precautions include using personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

bromozinc(1+);cyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Zn/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVURAUIMVICLOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]CC1.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylzinc bromide

CAS RN

7565-57-3
Record name Cyclohexylzinc bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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